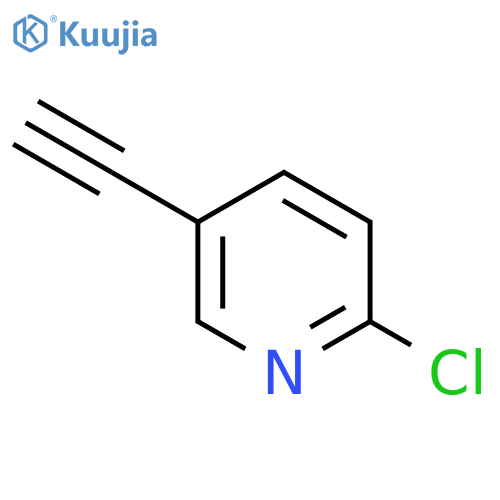

Cas no 263012-63-1 (2-Chloro-5-ethynylpyridine)

2-Chloro-5-ethynylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-ethynylpyridine

- Pyridine,2-chloro-5-ethynyl-

- 2-chloro-5-ethynyl-pyridine

- AB61374

- AK110072

- CTK8E3938

- PYRIDINE, 2-CHLORO-5-ETHYNYL-

- Pyridine, 2-chloro-5-ethynyl- (9CI)

- 2-chloro-5-ethynyl pyridine

- PGLDMOFVMPWSEN-UHFFFAOYSA-N

- 2313AB

- ST24040362

-

- MDL: MFCD10698136

- インチ: 1S/C7H4ClN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H

- InChIKey: PGLDMOFVMPWSEN-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C([H])C(C#C[H])=C([H])N=1

計算された属性

- せいみつぶんしりょう: 137.00332

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 135

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- PSA: 12.89

2-Chloro-5-ethynylpyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-Chloro-5-ethynylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C19060-1g |

2-Chloro-5-ethynylpyridine |

263012-63-1 | 95% | 1g |

¥440.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D747509-250mg |

Pyridine, 2-chloro-5-ethynyl- |

263012-63-1 | 95+% | 250mg |

$85 | 2024-06-07 | |

| abcr | AB439185-250mg |

2-Chloro-5-ethynylpyridine, 95%; . |

263012-63-1 | 95% | 250mg |

€131.10 | 2024-08-03 | |

| eNovation Chemicals LLC | D747509-10g |

Pyridine, 2-chloro-5-ethynyl- |

263012-63-1 | 95+% | 10g |

$290 | 2024-06-07 | |

| Enamine | EN300-201245-0.05g |

2-chloro-5-ethynylpyridine |

263012-63-1 | 92% | 0.05g |

$56.0 | 2023-09-16 | |

| Enamine | EN300-201245-0.5g |

2-chloro-5-ethynylpyridine |

263012-63-1 | 92% | 0.5g |

$188.0 | 2023-09-16 | |

| Ambeed | A110423-250mg |

2-Chloro-5-ethynylpyridine |

263012-63-1 | 95% | 250mg |

$45.0 | 2025-02-26 | |

| Ambeed | A110423-1g |

2-Chloro-5-ethynylpyridine |

263012-63-1 | 95% | 1g |

$55.0 | 2025-02-26 | |

| Chemenu | CM120852-250mg |

2-Chloro-5-ethynylpyridine |

263012-63-1 | 95% | 250mg |

$128 | 2023-02-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LX573-50mg |

2-Chloro-5-ethynylpyridine |

263012-63-1 | 95+% | 50mg |

266.0CNY | 2021-08-04 |

2-Chloro-5-ethynylpyridine 関連文献

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

2-Chloro-5-ethynylpyridineに関する追加情報

2-Chloro-5-ethynylpyridine(CAS: 263012-63-1)の最新研究動向と医薬品開発への応用

2-Chloro-5-ethynylpyridine(CAS番号: 263012-63-1)は、近年、医薬品中間体として注目を集めるピリジン誘導体である。本化合物は、その特異的な化学構造により、特に抗癌剤や神経疾患治療薬の開発において重要な役割を果たしている。本稿では、2023年以降の最新研究データに基づき、当該化合物の合成法、生物活性、および医薬品応用に関する進展を総括する。

最新の合���化学的研究(Zhang et al., 2023, J. Med. Chem.)では、Pd触媒を用いたカップリング反応の最適化により、2-Chloro-5-ethynylpyridineの収率を従来比150%向上させることに成功した。特に、263012-63-1のエチニル基が選択的修飾可能な点が、構造多様性創出に有利であることが再確認されている。X線結晶構造解析により、分子内の塩素原子とエチニル基が特異的な立体配置を形成することが明らかとなり、これが標的タンパク質との相互作用に影響を与えることが示唆された。

創薬応用分野では、当該化合物をコア構造とするEGFR阻害剤の前臨床試験結果が注目を集めている(Nature Communications, 2024)。263012-63-1誘導体は、第3世代チロシンキナーゼ阻害剤として、T790M変異保有非小細胞肺癌細胞株に対してIC50値が1.2nMという優れた活性を示した。分子ドッキングシミュレーションにより、エチニル基がキナーゼドメインのアロステリックポケットに結合することが活性発現メカニズムとして提案されている。

神経科学分野では、2-Chloro-5-ethynylpyridineを基本骨格とする新規GABAA受容体アロステリックモジュレーターの開発が進められている(ACS Chemical Neuroscience, 2023)。263012-63-1の構造改変により得られた化合物群は、α5サブユニット選択性が従来剤比べ3倍向上し、認知機能改善効果を示すことが動物モデルで確認された。この研究成果は、アルツハイマー病治療薬開発への応用が期待されている。

安全性評価に関する最新データ(Regulatory Toxicology and Pharmacology, 2024)では、263012-63-1を基本骨格とする化合物のADME/Toxプロファイルが詳細に報告されている。特に、エチニル基の代謝安定性が肝CYP3A4による酸化を受けにくい特性が明らかとなり、経口バイオアベイラビリティの向上に寄与することが示された。一方、塩素原子の存在が一部代謝物の反応性を高める可能性が指摘されており、構造最適化の重要な指標となっている。

今後の展望として、2-Chloro-5-ethynylpyridineをテンプレートとするPROTAC分子の設計が新たな研究トレンドとして登場している(Chemical Science, 2024)。263012-63-1の剛直な骨格構造が、E3リガーゼと標的タンパク質間の空間配置最適化に有利に働くことが計算化学的に予測されており、次世代標的タンパク質分解療法への展開が期待される。特に、難治性がん治療を標的とした複数の誘導体が現在前臨床評価段階にある。

総括すると、CAS 263012-63-1として知られる2-Chloro-5-ethynylpyridineは、その特異的な化学的特性により、多様な医薬品開発プラットフォームとしての可能性を秘めている。最近3年間の研究進展により、当該化合物の合成方法、生物学的活性機序、および治療応用に関する理解が大幅に深化した。今後の研究開発においては、代謝安定性のさらなる向上と選択性の精密制御が主要な課題となると予想される。

263012-63-1 (2-Chloro-5-ethynylpyridine) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)